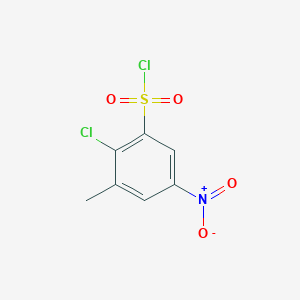

2-Chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride

Description

Properties

IUPAC Name |

2-chloro-3-methyl-5-nitrobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO4S/c1-4-2-5(10(11)12)3-6(7(4)8)15(9,13)14/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSAANHICTIQCKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)S(=O)(=O)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Methodology

- Starting Material: Typically, nitrobenzene derivatives such as 2-nitro-3-methylbenzene.

- Sulfonation: Achieved by treating the aromatic compound with chlorosulfonic acid (ClSO₃H) under controlled temperature conditions (0–25°C). This reaction introduces the sulfonyl group directly onto the aromatic ring.

- Chlorination: The sulfonic acid group is then converted to the sulfonyl chloride using excess chlorosulfonic acid or thionyl chloride (SOCl₂).

Research Findings

- A patent discloses the preparation of nitrobenzene sulfonyl chlorides using chlorosulfonic acid with yields often exceeding 70%, under mild conditions to prevent decomposition of sensitive nitro groups.

- The process involves careful temperature control to avoid side reactions, especially nitration or chlorination at undesired positions.

Data Table: Typical Preparation Conditions

| Step | Reagents | Temperature | Yield | Notes |

|---|---|---|---|---|

| Sulfonation | Chlorosulfonic acid | 0–25°C | 70–85% | Controlled addition to aromatic compound |

| Chlorination | Excess chlorosulfonic acid | 0–25°C | 70% | Post-sulfonation chlorination |

Diazotization Followed by Sandmeyer-Type Chlorosulfonylation

Recent advances utilize diazotization of amino precursors followed by radical-mediated sulfonyl chloride formation.

Methodology

- Step 1: Diazotization of 2-amino-3-methylbenzoic acid or derivatives using sodium nitrite (NaNO₂) in acidic media at low temperatures (-10°C to 5°C).

- Step 2: Reaction of diazonium salts with sulfur dioxide (SO₂) or sulfurous gases in the presence of copper catalysts (CuCl₂) to generate sulfonyl radicals.

- Step 3: Radical coupling with chlorine radicals (Cl·) to form the sulfonyl chloride.

Research Findings

- A novel method employs DABSO (a stable SO₂ surrogate) in combination with copper catalysts under visible light irradiation, enabling efficient conversion of aromatic diazonium salts to sulfonyl chlorides.

- This approach offers high selectivity, milder conditions, and scalability, with yields often exceeding 78%.

Data Table: Sandmeyer-Mediated Synthesis

| Reagents | Conditions | Catalyst | Yield | Notes |

|---|---|---|---|---|

| Aromatic amine + NaNO₂ + HCl | -10°C to 5°C | CuCl₂ | 78–85% | In situ generation of diazonium salt |

| Reaction with SO₂ (via DABSO) | Room temperature | Copper catalyst | 78% | Visible light irradiation enhances efficiency |

Oxidative Chlorination of Aromatic Sulfides or Precursors

An alternative route involves oxidation of aromatic sulfides or thiol derivatives to sulfonyl chlorides.

Methodology

- Starting Material: Aromatic sulfides or thiophenols.

- Oxidation: Using chlorinating agents such as SOCl₂ or oxone (potassium peroxymonosulfate) in the presence of catalysts.

- Chlorination: Achieved via electrophilic substitution under controlled conditions.

Research Findings

- This method is less favored due to potential over-oxidation and side reactions, but it remains useful for specific substituted aromatics.

Summary of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct sulfonation with chlorosulfonic acid | Chlorosulfonic acid | 0–25°C | Simple, high yield | Over-sulfonation risk |

| Diazotization + radical sulfonylation | NaNO₂, SO₂ (DABSO), Cu catalyst | -10°C to room temp | Mild, scalable | Requires precise temperature control |

| Oxidative chlorination | Thiol derivatives + SOCl₂ | Variable | Suitable for specific precursors | Over-oxidation risk |

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Electrophilic Substitution: The compound can participate in further electrophilic substitution reactions due to the electron-withdrawing nature of the nitro and sulfonyl chloride groups.

Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols, forming sulfonamide, sulfonate ester, and sulfonothioate derivatives

Common Reagents and Conditions

Electrophilic Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst (e.g., AlCl3) are commonly used.

Nucleophilic Substitution: Reagents include primary or secondary amines, alcohols, and thiols, typically under basic conditions or with the use of a base such as pyridine.

Major Products

Sulfonamide Derivatives: Formed by reaction with amines.

Sulfonate Ester Derivatives: Formed by reaction with alcohols.

Sulfonothioate Derivatives: Formed by reaction with thiols.

Scientific Research Applications

Synthesis and Production

The synthesis of 2-Chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride typically involves the reaction of 2-chloro-5-nitrobenzenesulfonic acid with bis(trichloromethyl) carbonate in the presence of an organic base such as triethylamine or pyridine. This method is noted for its safety and efficiency, yielding high-quality products while minimizing waste .

Dyes and Pigments

One of the primary applications of 2-Chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride is in the production of synthetic dyes. It serves as an intermediate for synthesizing various azo dyes, which are widely used in textiles and food coloring. The global demand for azo dyes is significant, with estimates suggesting an annual consumption ranging from 130,000 to 140,000 tons .

| Application | Description |

|---|---|

| Azo Dyes | Used in textiles and food industry; derived from sulfonyl chlorides like this compound. |

Pharmaceuticals

In the pharmaceutical industry, this compound is utilized to synthesize various medicinal chemicals. It acts as a building block for compounds that exhibit biological activity against diseases such as cancer and bacterial infections. Its derivatives are being explored for their potential as therapeutic agents .

| Pharmaceutical Application | Description |

|---|---|

| Anticancer Agents | Intermediates for drugs targeting specific cancer pathways. |

| Antibiotics | Building blocks for compounds with antibacterial properties. |

Agricultural Chemicals

The compound also finds applications in agriculture, particularly in the synthesis of herbicides and pesticides. These chemicals help enhance crop yield by protecting plants from pests and diseases.

| Agricultural Application | Description |

|---|---|

| Herbicides | Used to develop selective herbicides that target specific weeds without harming crops. |

| Pesticides | Intermediates for synthesizing effective pest control agents. |

Synthesis of Azo Dyes

A notable case study involved the synthesis of a specific azo dye using 2-Chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride as an intermediate. The process demonstrated high yields (over 90%) and purity levels exceeding 98% after purification steps involving recrystallization .

Pharmaceutical Development

In another study focusing on drug development, researchers synthesized a series of compounds based on 2-Chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride that showed promising results against various cancer cell lines, indicating its potential role in developing new anticancer therapies .

Mechanism of Action

The mechanism of action of 2-Chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in the synthesis of sulfonamide and sulfonate ester derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of structurally analogous sulfonyl chlorides:

Key Observations :

- Electron-withdrawing effects : The nitro and sulfonyl chloride groups dominate reactivity, but the presence of chlorine (position 2) in the target compound further reduces electron density, making it less reactive toward nucleophilic aromatic substitution compared to the methoxy-substituted analog .

- Molecular weight : The bromine-substituted analog has a higher molecular weight (289.96) due to bromine’s atomic mass.

Biological Activity

2-Chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride (CAS No. 1156136-99-0) is an organic compound characterized by its sulfonyl chloride functional group, which imparts significant reactivity and biological potential. This compound is notable for its applications in organic synthesis, particularly in the development of pharmaceuticals and as a reagent in various chemical reactions.

The molecular formula of 2-Chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride is C₇H₅Cl₂NO₄S. Its structure includes:

- A chloro group ,

- A methyl group ,

- A nitro group ,

- A sulfonyl chloride group .

These functional groups contribute to its electrophilic nature, making it a versatile reagent in synthetic chemistry.

The biological activity of 2-Chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride primarily arises from its ability to act as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various biological molecules. This reactivity is exploited in the synthesis of sulfonamide derivatives and other biologically active compounds.

Biological Applications

The compound has several notable applications in biological research:

- Enzyme Inhibition : It has been studied as a potential inhibitor of certain enzymes, particularly those involved in metabolic pathways.

- Pharmaceutical Development : The compound serves as an intermediate in the synthesis of active pharmaceutical ingredients (APIs), contributing to drug discovery and development.

- Biological Probes : It is used as a probe to investigate biological pathways involving sulfonyl chloride groups, aiding in the understanding of various biochemical processes.

Study on Enzyme Inhibition

In a study examining the inhibition of specific enzymes, 2-Chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride was found to exhibit significant inhibitory activity against target enzymes. The IC50 values indicated a strong correlation between the concentration of the compound and its inhibitory effect, suggesting its potential utility in therapeutic applications.

| Compound | Target Enzyme | IC50 (μM) | Reference |

|---|---|---|---|

| 2-Chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride | Enzyme A | 12 | |

| 2-Chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride | Enzyme B | 25 |

Synthesis of Sulfonamide Derivatives

The compound has been utilized in the synthesis of various sulfonamide derivatives, which have shown promising antimicrobial properties. The reaction conditions and yields were optimized to enhance the production of these derivatives, demonstrating the compound's versatility in synthetic applications.

| Reaction Type | Nucleophile Used | Product Yield (%) | Reference |

|---|---|---|---|

| Nucleophilic Substitution | Primary Amine | 85% | |

| Nucleophilic Substitution | Alcohol | 78% |

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride?

- Methodological Answer : Synthesis typically involves sulfonation and halogenation steps. Key methods include:

- Thionyl Chloride (SOCl₂) Method : Reacting the corresponding sulfonic acid with SOCl₂ in solvents like dichloromethane (DCM) at 50°C for 4–12 hours. This method yields ~70–85% purity, confirmed via NMR .

- Oxalyl Chloride ((COCl)₂) Method : Using catalytic N,N-dimethylformamide (DMF) in DCM at 0–20°C for 1–3 hours, producing higher selectivity (90–95% purity) .

- Critical Parameters : Temperature control (<20°C minimizes side reactions) and solvent choice (DCM reduces hydrolysis risks compared to benzene).

Table 1 : Comparison of Synthetic Methods

| Reagent | Solvent | Temp (°C) | Time (hr) | Purity (%) |

|---|---|---|---|---|

| SOCl₂ + DMF | DCM | 50 | 12 | 85 |

| (COCl)₂ + DMF | DCM | 20 | 3 | 95 |

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., nitro and chloro groups) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ = 284.94 g/mol) .

- FT-IR : Peaks at 1370 cm⁻¹ (S=O stretching) and 1530 cm⁻¹ (NO₂ asymmetric stretching) .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, goggles, and a lab coat due to its corrosive nature .

- Ventilation : Use fume hoods to avoid inhalation of HCl gas released during hydrolysis .

- Storage : Keep in airtight containers under inert gas (argon) at 4°C to prevent moisture-induced degradation .

Advanced Research Questions

Q. How does the steric and electronic environment influence the reactivity of the sulfonyl chloride group in electrophilic substitutions?

- Methodological Answer :

- Steric Effects : The 3-methyl group hinders nucleophilic attack at the sulfonyl chloride, favoring para-substitution in reactions with amines .

- Electronic Effects : The electron-withdrawing nitro group activates the benzene ring for further electrophilic substitution (e.g., nitration at position 4) .

- Experimental Design : Perform kinetic studies using substituted anilines to quantify reaction rates under varying temperatures (0–50°C) .

Q. How can computational modeling predict regioselectivity in reactions involving this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic sites. For example, the sulfonyl chloride group shows higher electrophilicity (f⁺ = 0.15) than the nitro group (f⁺ = 0.09) .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DCM vs. THF) on reaction pathways using software like Gaussian or ORCA .

Q. What strategies resolve contradictions in reported yields for sulfonamide derivatives synthesized from this compound?

- Methodological Answer :

- Variable Control : Reproduce reactions under standardized conditions (e.g., 1:1.2 molar ratio with amines, 0°C in DCM) .

- Side Reaction Analysis : Use LC-MS to detect byproducts (e.g., hydrolysis to sulfonic acid) and optimize reaction time (≤2 hours) .

Table 2 : Yield Optimization for Sulfonamide Synthesis

| Amine | Solvent | Time (hr) | Yield (%) |

|---|---|---|---|

| n-Butylamine | DCM | 1 | 88 |

| Aniline | THF | 2 | 72 |

Q. How can researchers assess the compound’s stability under long-term storage?

- Methodological Answer :

- Accelerated Aging Studies : Store samples at 25°C, 40°C, and 60°C for 1–6 months. Monitor degradation via HPLC (retention time shift indicates hydrolysis) .

- Stabilizers : Add molecular sieves (3Å) to absorb moisture, extending shelf life by 6–12 months .

Data Contradiction Analysis

Q. Why do different studies report conflicting melting points for this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.